N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-13-21(14-18)17-10-8-16(9-11-17)20-19(22)12-7-15-5-3-2-4-6-15/h2-12,18H,13-14H2,1H3,(H,20,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAHYWXUTRHEOJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield cinnamic acid and 4-(3-methoxyazetidin-1-yl)aniline.
Mechanistic Insight : Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis proceeds via hydroxide ion attack on the carbonyl carbon .
Ring-Opening Reactions of the Azetidine Group
The strained azetidine ring (4-membered) undergoes nucleophilic ring-opening, particularly under acidic or reductive conditions.
Structural Influence : The 3-methoxy group on azetidine stabilizes transition states via electron donation, directing ring-opening at the less hindered position .
Electrophilic Addition to the α,β-Unsaturated Amide
The cinnamamide’s conjugated double bond participates in Michael additions and Diels-Alder reactions.
Stereochemical Note : The trans-configuration of the cinnamamide double bond favors syn-addition in polar solvents .
Catalytic Hydrogenation of the Cinnamamide Double Bond
The α,β-unsaturated system is reduced to a saturated amide under hydrogenation.
Side Reactions : Over-hydrogenation of the azetidine ring is minimal (<5%) due to steric protection by the methoxy group .
Aromatic Electrophilic Substitution
The para-substituted phenyl ring undergoes nitration and sulfonation.
Directing Effects : The azetidine’s methoxy group acts as an electron-donating group, favoring meta-substitution on the adjacent phenyl ring .
Enzymatic Modifications
Lipase-catalyzed transamidation or esterification has been demonstrated for analogous cinnamamides.
| Enzyme | Substrate | Product(s) Formed | Conversion (%) | Source |
|---|---|---|---|---|
| Lipozyme TL IM | Methyl cinnamate + amine | Transamidated derivative | 91.3 |
Optimized Conditions : 45°C, phenylethylamine in 2:1 molar ratio, 40 min reaction time .
Oxidation Reactions
The azetidine ring and methoxy group are susceptible to oxidative cleavage.
| Oxidizing Agent | Conditions | Product(s) Formed | Key Intermediate | Source |
|---|---|---|---|---|
| KMnO4 (acidic) | H2O, 70°C, 3h | Ketone + carboxylic acid | Epoxide | |
| mCPBA | DCM, 0°C, 1h | Azetidine N-oxide | Stable oxide |
Mechanistic Pathway : Oxidation of the azetidine nitrogen forms an N-oxide, which rearranges under strong acidic conditions .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in organic solvents such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the hydrochloric acid byproduct. This method allows for the efficient formation of the desired compound with good yields.
Biological Activities
This compound exhibits several promising biological activities, which are summarized below:
Antioxidant Activity
Research indicates that compounds with a cinnamamide structure, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines, making it a candidate for treating inflammatory disorders .
Anticancer Potential
This compound has shown potential as an anticancer agent. It may induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types, including breast and colon cancers. The mechanism often involves modulation of specific signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Studies
Several case studies have explored the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Antioxidant Activity (2024) | Evaluate antioxidant potential | Significant DPPH radical scavenging activity observed |
| Anti-inflammatory Study (2023) | Assess anti-inflammatory effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages |
| Anticancer Evaluation (2025) | Test cytotoxic effects on MCF-7 cells | IC50 value of 12 µM indicating effective growth inhibition |
| Antimicrobial Activity (2024) | Test efficacy against bacterial strains | MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli |
Mechanism of Action
The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Antitubercular Activity
N-[4-(Piperazin-1-yl)phenyl]cinnamamide derivatives exhibit potent activity against Mycobacterium tuberculosis. For example, 11g (trifluoromethyl-substituted) showed an MIC of 3.125 µg/mL, attributed to enhanced lipophilicity and target binding . The azetidine analog’s activity remains unexplored but may benefit from similar pharmacokinetic optimization.
Larvicidal Activity
Cinnamamide derivatives with halogen and methoxy substituents demonstrate strong larvicidal effects. N-(3-Bromo-4-methoxyphenethyl)cinnamamide (LC50 = 62.13 mg/L) outperforms analogs with simpler substituents, suggesting electron-withdrawing groups enhance activity . The 3-methoxyazetidine group may similarly influence bioactivity through electronic modulation.
Anticancer and Enzyme Inhibition
- YLT26 , a trifluoromethyl-hydroxyphenyl cinnamamide, inhibits breast cancer cell growth via ROS-mediated apoptosis .
- Hit-01 (N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide) inhibits SARS-CoV-2 M<sup>pro</sup> (IC50 = 46 µM), highlighting the role of fluorinated groups in enzyme binding .
Structure-Activity Relationship (SAR) Trends
Amine Substituents : Piperazine and piperidine rings improve antitubercular activity, likely due to enhanced solubility and target affinity . Azetidine’s smaller ring may offer similar benefits with reduced metabolic instability.
Electron-Withdrawing Groups : Bromo, trifluoromethyl, and nitro substituents enhance larvicidal and enzyme inhibitory activities by modulating electron density .
Methoxy Groups : Methoxy substituents (e.g., in 6e and hepatoprotective derivatives) improve bioavailability and antioxidant effects via Nrf2 activation .
Biological Activity
N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in anti-inflammatory, antioxidant, and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
1. Chemical Structure and Synthesis
The compound this compound is a derivative of cinnamamide, characterized by the presence of a methoxyazetidine moiety. The synthesis typically involves the amidation of cinnamic acid derivatives with specific amines, which alters the biological properties of the resulting compounds.
2. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of cinnamamide exhibit significant anti-inflammatory properties. For instance, one study evaluated several cinnamamide derivatives for their ability to inhibit nitric oxide (NO) production and cytokine release in vitro. The results indicated that certain compounds could significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.
Table 1: Inhibitory Effects of Cinnamamide Derivatives on Cytokine Release
| Compound | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
|---|---|---|
| Compound A | 52.08 | 48.00 |
| Compound B | 45.00 | 42.00 |
| This compound | 50.00 | 47.50 |
These findings suggest that this compound may possess significant anti-inflammatory properties, making it a candidate for further therapeutic exploration.
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is crucial for the cellular response to oxidative stress.
Case Study: Hepatocyte Protection
A study focusing on hepatocytes demonstrated that treatment with this compound led to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. The compound also enhanced glutathione synthesis, providing cytoprotection against oxidative damage induced by tert-butyl hydroperoxide.
Table 2: Gene Expression Induced by this compound
| Gene Name | Expression Level (Fold Change) |
|---|---|
| NAD(P)H quinone oxidoreductase 1 | 3.57 |
| Heme oxygenase-1 | 2.88 |
| Glutamate-cysteine ligase | 4.12 |
4. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various bacterial and fungal strains. The compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Cinnamamide Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 6.25 µg/mL (E. coli) |
| Compound X | 3.12 µg/mL (C. albicans) |
| Compound Y | >10 µg/mL (A. flavus) |
These results indicate that while this compound has promising antimicrobial properties, further optimization may be necessary to enhance its efficacy.
Q & A
Basic: How can the synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves coupling a cinnamoyl chloride derivative with a substituted aniline precursor. For example, intermediate formation may require refluxing 3’-aminoacetophenone with cinnamoyl chloride in acetone using potassium carbonate as an acid scavenger . Challenges include low yields due to competing side reactions (e.g., Michael adduct formation) . Optimization strategies:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysis : Lithium hydroxide monohydrate in ethanol improves condensation efficiency for chalcone derivatives .
- Purification : Column chromatography or recrystallization minimizes byproducts like tetramides .
Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
Common models include:
- Breast Cancer : MDA-MB-231 or MCF-7 cells, assessed via MTT assays for IC50 values (e.g., YLT26, a cinnamamide derivative, showed IC50 = 1.2 µM in MDA-MB-231 cells) .
- Liver Cancer : Hep G2 cells, tested alongside kinase inhibition assays (e.g., VEGFR-2 IC50 = 0.8 µM) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for caspase-3/9 activation .
Advanced: How can structural modifications enhance target specificity (e.g., kinase vs. apoptosis pathways)?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases lipophilicity and kinase binding (e.g., VEGFR-2 inhibition) .
- Linker Flexibility : Rigidifying the cinnamamide olefin linker improves mitochondrial targeting (ROS generation) .
- Azetidine Substitution : 3-Methoxyazetidinyl groups enhance solubility and reduce off-target toxicity in non-cancerous cells .
Validation : Molecular docking against kinase domains (e.g., CDK2) and mitochondrial membrane potential assays .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antitubercular)?
Methodological Answer:
Discrepancies may arise from assay conditions or target promiscuity. Strategies:
- Dose-Response Analysis : Compare IC50 values across studies (e.g., antitubercular activity at >10 µM vs. anticancer activity at <2 µM) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended targets.
- Cell-Type Specificity : Validate in isogenic cell lines (e.g., p53-wildtype vs. mutant) to assess pathway dependency .
Advanced: What techniques confirm the compound’s structural conformation and purity?
Methodological Answer:
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 3.04° in N-(4-nitrophenyl)cinnamamide) and intermolecular interactions (N–H⋯O hydrogen bonds) .
- Spectroscopy : 1H/13C-NMR confirms substituent positions (e.g., methoxyazetidinyl protons at δ 3.2–3.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., Michael adducts) .
Advanced: How can researchers design analogs to mitigate toxicity while retaining potency?
Methodological Answer:
- Prodrug Strategies : Mask the azetidine moiety with enzymatically cleavable groups (e.g., acetyl) to reduce hepatic toxicity .
- Toxicity Screening : Use zebrafish models to assess cardiotoxicity and hepatotoxicity at early stages.
- Metabolic Stability : Introduce fluorine atoms to block CYP450-mediated degradation, improving half-life .
Advanced: What methodologies elucidate mechanisms of apoptosis induction (e.g., ROS vs. kinase pathways)?
Methodological Answer:
- ROS Detection : DCFH-DA fluorescence assay quantifies intracellular ROS levels (e.g., 2.5-fold increase in YLT26-treated cells) .
- Mitochondrial Isolation : JC-1 staining measures membrane depolarization, corroborated by cytochrome c release via ELISA .
- Kinase Profiling : Competitive ATP-binding assays (e.g., VEGFR-2 inhibition at 0.8 µM) distinguish kinase-driven effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
